molecular formula C16H24N2O3 B5632921 2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide

Cat. No.: B5632921
M. Wt: 292.37 g/mol
InChI Key: LNDHKUXWUAUBPG-UHFFFAOYSA-N
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Description

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group substituted with two methyl groups, an acetamide moiety, and a morpholine ring, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2,5-dimethylphenol with an appropriate halogenating agent to form 2,5-dimethylphenyl halide.

    Nucleophilic Substitution: The 2,5-dimethylphenyl halide undergoes nucleophilic substitution with sodium acetate to yield 2-(2,5-dimethylphenoxy)acetic acid.

    Amidation: The final step involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with 2-(morpholin-4-yl)ethylamine under dehydrating conditions to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

    Reduction: The acetamide moiety can be reduced to form corresponding amines.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism by which 2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide exerts its effects involves interactions with specific molecular targets and pathways. The phenoxy group may interact with enzyme active sites, while the morpholine ring can enhance binding affinity and specificity. These interactions can modulate enzyme activity, cellular signaling pathways, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(2-piperidin-4-ylethyl)acetamide
  • 2-(2,5-dimethylphenoxy)-N-(2-pyrrolidin-4-ylethyl)acetamide

Uniqueness

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide is unique due to the presence of the morpholine ring, which imparts distinct physicochemical properties and enhances its binding interactions with molecular targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,5-dimethylphenoxy)-N-(2-morpholin-4-ylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-13-3-4-14(2)15(11-13)21-12-16(19)17-5-6-18-7-9-20-10-8-18/h3-4,11H,5-10,12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHKUXWUAUBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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